molecular formula C9H8Cl2O2 B1355562 (2-Methyl-4-chlorophenoxy)acetyl chloride CAS No. 6597-79-1

(2-Methyl-4-chlorophenoxy)acetyl chloride

Cat. No.: B1355562
CAS No.: 6597-79-1
M. Wt: 219.06 g/mol
InChI Key: ABYSGRXBGLVRGO-UHFFFAOYSA-N
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Description

(2-Methyl-4-chlorophenoxy)acetyl chloride is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of phenoxyacetic acid and is commonly used as an intermediate in the synthesis of various chemical compounds. This compound is characterized by the presence of a chlorophenoxy group attached to an acetyl chloride moiety, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methyl-4-chlorophenoxy)acetyl chloride can be synthesized through the reaction of (2-Methyl-4-chlorophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, resulting in the formation of the acetyl chloride derivative along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to ensure the purity and yield of the final product. The reaction conditions are carefully controlled to optimize the conversion of the starting material to the desired acetyl chloride derivative .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-chlorophenoxy)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts acylation

    Solvents: Organic solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3)

Major Products Formed

Scientific Research Applications

(2-Methyl-4-chlorophenoxy)acetyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the synthesis of biologically active compounds, including herbicides and pharmaceuticals.

    Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (2-Methyl-4-chlorophenoxy)acetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-4-chlorophenoxy)acetic acid: The parent acid from which the acetyl chloride derivative is synthesized.

    4-Chlorophenoxyacetyl chloride: A structurally similar compound with a different substitution pattern on the aromatic ring.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure.

Uniqueness

(2-Methyl-4-chlorophenoxy)acetyl chloride is unique due to its specific substitution pattern and reactivity as an acylating agent. Its ability to form a wide range of derivatives makes it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYSGRXBGLVRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493509
Record name (4-Chloro-2-methylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6597-79-1
Record name 2-(4-Chloro-2-methylphenoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6597-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-methylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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